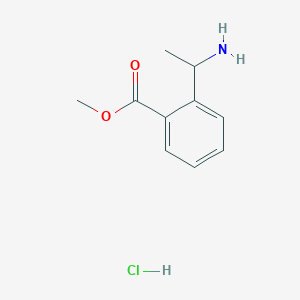
2-Butanone,4-(4-chloro-1H-indol-3-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chloro-1H-indol-3-yl)butan-2-one is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-1H-indol-3-yl)butan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroindole and butan-2-one.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 4-(4-chloro-1H-indol-3-yl)butan-2-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-chloro-1H-indol-3-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent on the indole ring can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
4-(4-chloro-1H-indol-3-yl)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-chloro-1H-indol-3-yl)butan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-indol-3-yl)butan-2-one: Lacks the chloro substituent, resulting in different chemical and biological properties.
4-(5-chloro-1H-indol-3-yl)butan-2-one: Similar structure but with the chloro substituent at a different position on the indole ring.
Uniqueness
4-(4-chloro-1H-indol-3-yl)butan-2-one is unique due to its specific chloro substituent position, which can significantly influence its reactivity and biological activity compared to other indole derivatives.
Propriétés
Formule moléculaire |
C12H12ClNO |
|---|---|
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
4-(4-chloro-1H-indol-3-yl)butan-2-one |
InChI |
InChI=1S/C12H12ClNO/c1-8(15)5-6-9-7-14-11-4-2-3-10(13)12(9)11/h2-4,7,14H,5-6H2,1H3 |
Clé InChI |
SZZCJFOQSBTNNC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1=CNC2=C1C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide](/img/structure/B15145932.png)
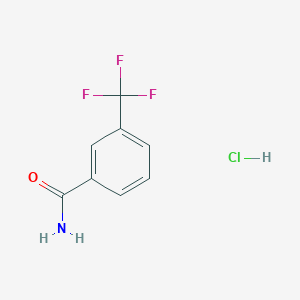

![tert-Butyl 3-({[2-(4-bromophenyl)ethyl]amino}methyl)azetidine-1-carboxylate](/img/structure/B15145955.png)

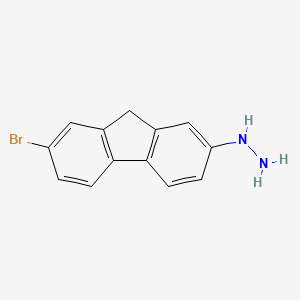
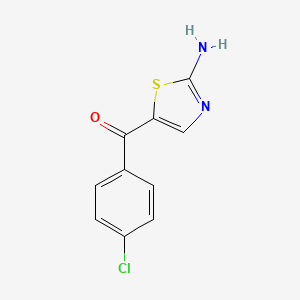
![(2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl) pyridine-3-carboxylate](/img/structure/B15145985.png)

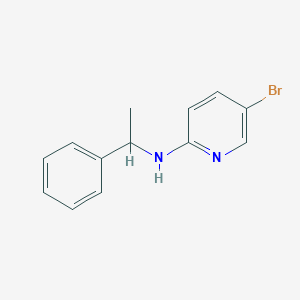
![(3S,6S)-3,4,5-trihydroxy-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyloxy)oxane-2-carboxylic acid](/img/structure/B15146016.png)
![1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B15146019.png)
![methyl 3-ethenyl-4-[3-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B15146024.png)
